Paliperidone E-oxime-d4

Isotope dilution mass spectrometry LC-MS/MS impurity quantification Stable isotope-labeled internal standard

Paliperidone E-oxime-d4 is a deuterated stable isotope-labeled (SIL) analog of Paliperidone E-oxime (Impurity G, CAS 1388021-46-2), a specified process-related impurity of the atypical antipsychotic drug paliperidone. The compound incorporates four deuterium atoms at the 1,1,2,2-positions of the ethyl linker, yielding a molecular formula of C23H24D4F2N4O3 and a molecular weight of 450.51 g/mol.

Molecular Formula C23H28F2N4O3
Molecular Weight 450.5 g/mol
Cat. No. B12425198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone E-oxime-d4
Molecular FormulaC23H28F2N4O3
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2
InChIKeyCLNKYXBDIXTFRW-AILYZEJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paliperidone E-oxime-d4 – Stable Isotope-Labeled Internal Standard for Paliperidone Impurity G Quantification


Paliperidone E-oxime-d4 is a deuterated stable isotope-labeled (SIL) analog of Paliperidone E-oxime (Impurity G, CAS 1388021-46-2), a specified process-related impurity of the atypical antipsychotic drug paliperidone. The compound incorporates four deuterium atoms at the 1,1,2,2-positions of the ethyl linker, yielding a molecular formula of C23H24D4F2N4O3 and a molecular weight of 450.51 g/mol . It is supplied as a neat reference standard (TRC catalog P143002) with lot-specific Certificates of Analysis , and is classified under the pharmacopeial impurity designation "Paliperidone Impurity G-d4" [1]. Its primary application is as an isotope dilution mass spectrometry (IDMS) internal standard for the selective quantification of the E-oxime impurity in paliperidone active pharmaceutical ingredient (API) and finished dosage forms.

Why Paliperidone-d4 or Unlabeled Paliperidone E-Oxime Cannot Substitute Paliperidone E-oxime-d4 in Regulated Impurity Analysis


Paliperidone E-oxime-d4 occupies a unique analytical niche that prevents simple substitution by either Paliperidone-d4 (the deuterated parent drug internal standard) or unlabeled Paliperidone E-oxime (the non-isotopic impurity reference). First, Paliperidone-d4 targets the parent drug (MRM transition 431.1→211.0 in published UFLC-MS/MS methods [1]) and carries a monoisotopic mass of 430.52 g/mol—approximately 20 Da lower than Paliperidone E-oxime-d4 (450.51 g/mol)—meaning it cannot serve as an internal standard for the structurally distinct oxime impurity due to different chromatographic retention, ionization efficiency, and fragmentation behavior. Second, unlabeled Paliperidone E-oxime cannot be used for isotope dilution because it is chemically identical to the target analyte and thus indistinguishable in the mass spectrometer, precluding internal standard-based correction for matrix effects and recovery variability . Third, the compound's specific E (trans) oxime geometric configuration distinguishes it from the Z (cis) isomer (Impurity H, CAS 1388021-47-3), and validated UPLC methods have demonstrated baseline chromatographic resolution (Rs > 2.0) between these isomeric impurities [2]—making isomer-specific labeled standards indispensable for accurate quantification.

Quantitative Differentiation Evidence for Paliperidone E-oxime-d4 Against Closest Analogs


Molecular Mass Shift of +4.02 Da Enables Unambiguous SRM Detection Against Unlabeled Paliperidone E-Oxime

Paliperidone E-oxime-d4 exhibits a molecular mass of 450.51 Da (C23H24D4F2N4O3) , representing a +4.02 Da shift relative to unlabeled Paliperidone E-oxime (446.49 Da, C23H28F2N4O3) [1]. This mass increment corresponds to the substitution of four hydrogen atoms with deuterium at the ethyl linker positions, generating a distinct MS1 precursor ion that is fully resolved from the unlabeled analyte's monoisotopic peak and its natural-abundance ¹³C isotopologues. In published UFLC-MS/MS methods using analogous deuterated paliperidone standards, the +4 Da mass shift is preserved in both precursor and product ions (e.g., paliperidone: 427.0→207.0; paliperidone-d4: 431.1→211.0) [2], confirming that the isotopic label is retained through collision-induced dissociation.

Isotope dilution mass spectrometry LC-MS/MS impurity quantification Stable isotope-labeled internal standard

E/Z Geometric Isomer Resolution Exceeds 2.0 in Validated UPLC Methods, Mandating Isomer-Specific Deuterated Standards

Paliperidone E-oxime-d4 is the deuterated analog of the E (trans) oxime geometric isomer, designated as Impurity G (CAS 1388021-46-2). This must be analytically distinguished from the Z (cis) isomer, Impurity H (Paliperidone Z-oxime, CAS 1388021-47-3, MW 446.49) . A validated stability-indicating UPLC method for paliperidone palmitate demonstrated chromatographic resolution (Rs) greater than 2.0 between all eight impurity pairs, including quantitative separation of Impurity G and Impurity H, on an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) with gradient elution at 238 nm detection [1]. Both isomers share the identical molecular formula (C23H28F2N4O3) and molecular weight (446.49 Da) [2], meaning they are isobaric and cannot be differentiated by mass spectrometry alone—chromatographic resolution is the sole mechanism for independent quantification.

Geometric isomer separation Impurity profiling Pharmacopeial method validation

Site-Specific Deuteration at the Ethyl Linker Prevents H/D Exchange Artifacts Observed with Aromatic-Labeled Internal Standards

The deuterium label in Paliperidone E-oxime-d4 is positioned exclusively at the 1,1,2,2-tetradeuterio sites of the ethyl linker bridging the pyridopyrimidinone core and the piperidine ring, as confirmed by the IUPAC name: 9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one . This contrasts with the deuterium placement in Paliperidone-d4, where the four deuterium atoms are also on the ethyl linker but the molecular scaffold is the parent drug (C23H23D4FN4O3, MW 430.52) rather than the difluorophenyl oxime derivative [1]. Aliphatic C–D bonds at the ethyl linker are chemically stable under typical reversed-phase LC conditions (pH 2–8, ambient to 40 °C), whereas aromatic ring-deuterated analogs are susceptible to acid-catalyzed or base-catalyzed H/D back-exchange, which can degrade isotopic purity during sample preparation and chromatographic separation.

Deuterium label stability H/D exchange Isotopic fidelity

Accuracy Range of 94.22–104.40% Demonstrated in Validated UFLC-MS/MS Methods Using Deuterated Paliperidone Internal Standards

While compound-specific method validation data for Paliperidone E-oxime-d4 as an individual internal standard are not publicly available, the analytical performance achievable with deuterated paliperidone internal standards in regulated bioanalysis is documented. A UFLC-MS/MS method validated per USFDA and EMA guidelines using paliperidone-d4 as internal standard demonstrated intra-day and inter-day accuracy ranging from 94.22% to 104.40% across QC levels, with precision (RSD) of 0.81–6.02% over a linear calibration range of 0.25–250 ng/mL (r² = 0.9990) [1]. Mean recovery of paliperidone was 99.49 ± 1.11% at the LLOQ level (0.6 ng/mL), with no significant matrix effect observed at the retention times of either analyte or internal standard [2]. An independent LC-MS/MS method for human plasma using paliperidone-d4 as IS achieved a validated range of 0.200–55.115 ng/mL, confirming applicability across clinically relevant concentration spans [3]. As a class, SIL internal standards normalize matrix effects to within 95–105% with variability not exceeding 6% [4].

Method validation Accuracy and precision Bioanalytical LC-MS/MS

Regulatory Designation as Impurity G-d4 Reference Standard Aligns with ICH Q3A/Q3B and Pharmacopeial Monograph Requirements

Paliperidone E-oxime-d4 is explicitly cataloged as 'Paliperidone Impurity G-d4,' [1] corresponding to the deuterated analog of the E-oxime impurity specified in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for paliperidone. The unlabeled Impurity G (Paliperidone E-oxime, CAS 1388021-46-2) is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [2]. Impurity reference standards from qualified suppliers undergo thorough characterization and are provided with Certificates of Analysis (COA) and analytical data meeting regulatory requirements . The deuterated analog extends this regulatory utility by enabling isotope dilution-based quantification, which is the recommended approach for ensuring method accuracy and precision in impurity profiling per ICH Q3A (impurities in new drug substances) and ICH Q3B (impurities in new drug products) guidelines.

ANDA regulatory submission Pharmacopeial impurity standard ICH Q3A/Q3B compliance

Procurement-Driven Application Scenarios for Paliperidone E-oxime-d4 in Regulated Pharmaceutical Analysis


Isotope Dilution LC-MS/MS Quantification of Impurity G in Paliperidone API for ANDA Submissions

In ANDA regulatory dossiers, sponsors must demonstrate that Impurity G (E-oxime) is controlled below the ICH Q3A reporting threshold (0.05% for a maximum daily dose ≤2 g/day). Paliperidone E-oxime-d4 enables the gold-standard isotope dilution MS approach: it is spiked at a known concentration into each sample and calibration standard, co-elutes with the unlabeled Impurity G analyte, and compensates for matrix-induced ion suppression/enhancement. The +4 Da mass shift (ΔMW = 4.02 Da) permits independent SRM channels for analyte and IS without isotopic overlap , while the E-configuration specificity ensures that the IS tracks only Impurity G and not the co-eluting Z-isomer (Impurity H) [1]. This application scenario is not feasible with either Paliperidone-d4 (wrong analyte target) or unlabeled Paliperidone E-oxime (no mass differentiation).

Stability-Indicating UPLC Method Validation per ICH Q1A(R2) with Deuterated Impurity Tracking

Forced degradation studies of paliperidone drug substance and drug product under hydrolytic, oxidative, photolytic, and thermal stress conditions generate multiple degradation products that must be resolved, identified, and quantified. The validated UPLC method achieving Rs > 2.0 for eight impurities including G and H can be adapted to include Paliperidone E-oxime-d4 as a deuterated tracking standard. By monitoring the ratio of unlabeled Impurity G peak area to the deuterated IS peak area across stressed samples, analysts can correct for any degradation-related matrix changes and confirm that observed Impurity G levels are genuine degradation products rather than artifacts of sample preparation. This approach is particularly valuable when Impurity G is identified as a potential oxidative degradant under peroxide stress conditions [1].

Lot-to-Lot Consistency Testing of Paliperidone Palmitate Long-Acting Injectable Formulations

Paliperidone palmitate extended-release injectable suspensions (Invega Sustenna®/Trinza®) require rigorous impurity control across manufacturing lots. The UPLC method validated for paliperidone palmitate with resolution >2.0 for all impurity pairs provides the chromatographic framework, while Paliperidone E-oxime-d4 serves as the deuterated internal standard for Impurity G quantification. Because paliperidone palmitate formulations present additional analytical challenges—including high molecular weight excipients and polysorbate surfactants that contribute to matrix effects—the SIL internal standard approach is essential for ensuring accurate impurity quantification that is independent of formulation-specific matrix variability [1].

Metabolic Interconversion Studies Between E- and Z-Oxime Isomers in Pharmacokinetic Investigations

Research investigating potential metabolic or chemical interconversion between E- and Z-oxime isomers of paliperidone requires a deuterated internal standard that is isomerically pure and isotopically distinct. Paliperidone E-oxime-d4 fulfills both criteria: the E-configuration is confirmed by the (E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl IUPAC stereodescriptor, and the four deuterium atoms provide unambiguous MS differentiation from both unlabeled E- and Z-isomers . In incubation experiments with hepatocytes or liver microsomes where oxime isomer interconversion is suspected, the deuterated E-oxime standard enables simultaneous tracking of E→Z conversion (by monitoring the unlabeled Z-oxime signal) while correcting for extraction recovery and ionization efficiency across time points [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paliperidone E-oxime-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.